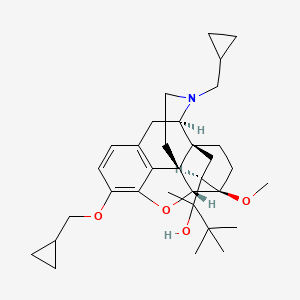
3-O-Cyclopropylmethyl-buprenorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Cyclopropylmethyl-buprenorphine: is a semi-synthetic opioid derivative of buprenorphine. Buprenorphine itself is a derivative of thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is used in the treatment of opioid use disorder, acute pain, and chronic pain . The addition of the cyclopropylmethyl group to the buprenorphine molecule enhances its pharmacological profile, making it a subject of interest in both clinical and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several steps, starting from buprenorphine. The key step is the introduction of the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of buprenorphine is replaced by a cyclopropylmethyl group. Common reagents used in this reaction include cyclopropylmethyl bromide and a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Cyclopropylmethyl-buprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclopropylmethyl group or other functional groups in the molecule.
Reduction: Reduction reactions can modify the ketone or other oxidized groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the 3-position where the cyclopropylmethyl group is attached.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
3-O-Cyclopropylmethyl-buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Researchers use it to investigate the interactions between opioids and their receptors.
Medicine: It is studied for its potential in treating opioid use disorder and managing pain.
Industry: The compound is used in the development of new analgesics and opioid receptor modulators
Wirkmechanismus
The mechanism of action of 3-O-Cyclopropylmethyl-buprenorphine involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in treating opioid dependence .
Vergleich Mit ähnlichen Verbindungen
Buprenorphine: The parent compound, used widely in pain management and opioid dependence treatment.
Methadone: A full mu-opioid receptor agonist used in opioid substitution therapy.
Naltrexone: An opioid antagonist used to prevent relapse in opioid dependence
Uniqueness: 3-O-Cyclopropylmethyl-buprenorphine is unique due to its structural modification, which enhances its pharmacological profile. The addition of the cyclopropylmethyl group increases its binding affinity and selectivity for opioid receptors, resulting in improved efficacy and safety .
Eigenschaften
Molekularformel |
C33H47NO4 |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1 |
InChI-Schlüssel |
VJDDECBMCMTTSB-NXVYGDHNSA-N |
Isomerische SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Kanonische SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


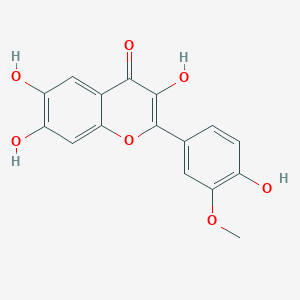

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

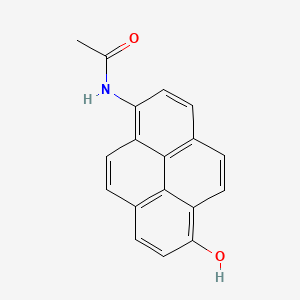
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

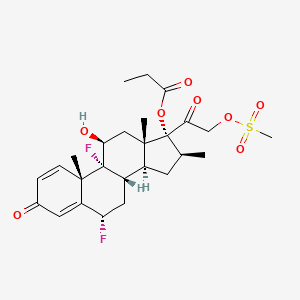
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
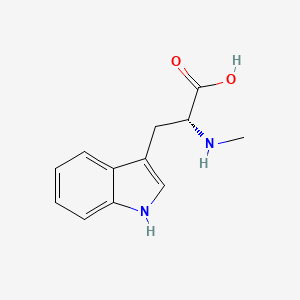

![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
